2,2-Difluoro-2-(4-fluorophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKFWBINPQWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603919 | |
| Record name | Difluoro(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94010-78-3 | |
| Record name | Difluoro(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-2-(4-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Difluorophenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The carbon-fluorine bond, being the strongest single bond to carbon, imparts enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, often leading to improved drug efficacy and bioavailability.[1] Among the myriad of fluorinated scaffolds, difluorophenylacetic acids represent a class of compounds with significant therapeutic and industrial relevance. Their journey from laboratory curiosities to key pharmaceutical intermediates is a testament to the advancements in organofluorine chemistry.
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of difluorophenylacetic acids. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the evolution of synthetic methodologies and the biological significance of this important class of molecules. We will delve into the historical context of organofluorine chemistry, explore the diverse synthetic routes to various difluorophenylacetic acid isomers, and examine their applications, with a particular focus on their role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Part 1: The Dawn of Organofluorine Chemistry: A Historical Prelude
The story of difluorophenylacetic acids is intrinsically linked to the broader history of organofluorine chemistry, a field that was fraught with challenges in its early days. The extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made its direct use in organic synthesis a perilous endeavor.[2] Early attempts to react fluorine with organic compounds often resulted in violent explosions and complex mixtures of products.
A significant breakthrough came with the work of Frédéric Swarts in the early 20th century, who pioneered the use of milder fluorinating agents, such as antimony trifluoride (SbF₃), for the synthesis of organofluorine compounds. This halogen exchange (Halex) process allowed for more controlled and selective introduction of fluorine into organic molecules, paving the way for the synthesis of a wide range of fluorinated compounds.[3] These early advancements laid the fundamental groundwork for the eventual synthesis of more complex molecules like difluorophenylacetic acids.
Part 2: Synthesis of Difluorophenylacetic Acid Isomers: A Methodological Evolution
The synthesis of difluorophenylacetic acids has evolved significantly over the years, with various methods being developed to access different isomers. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.
Aryl-Substituted Isomers
The most common methods for synthesizing difluorophenylacetic acids with fluorine atoms on the aromatic ring involve the construction of the acetic acid side chain onto a pre-existing difluorinated benzene derivative.
One of the classical and versatile methods for forming carbon-carbon bonds is the Grignard reaction. This approach is particularly useful for synthesizing 2,4-difluorophenylacetic acid. The synthesis typically starts from a difluorobromobenzene, which is converted to the corresponding Grignard reagent. This organometallic intermediate is then carboxylated using solid carbon dioxide (dry ice) to yield the desired difluorophenylacetic acid.
Experimental Protocol: Synthesis of 2,4-Difluorophenylacetic Acid via Grignard Reaction
Materials:
-
2,4-Difluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2,4-difluorobromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the difluorobromobenzene solution. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice bath. While stirring vigorously, add crushed dry ice to the flask. A large excess of dry ice is used to ensure complete carboxylation and to minimize side reactions.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-difluorophenylacetic acid, which can be further purified by recrystallization.
Caption: Synthesis of 2,4-difluorophenylacetic acid via Grignard carboxylation.
A widely used method for the synthesis of various difluorophenylacetic acid isomers is the hydrolysis of the corresponding difluorobenzyl cyanides (also known as difluorophenylacetonitriles). This two-step approach involves the conversion of a difluorobenzyl halide to the cyanide, followed by hydrolysis to the carboxylic acid.
The first step, the cyanation of a difluorobenzyl halide, is typically achieved by nucleophilic substitution with an alkali metal cyanide, such as sodium or potassium cyanide. The resulting difluorobenzyl cyanide is then hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize the formation of side products.[4]
Experimental Protocol: Synthesis of 2,5-Difluorophenylacetic Acid from 2,5-Difluorobenzyl Bromide
Materials:
-
2,5-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or ethanol/water mixture
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
-
Cyanation: In a round-bottom flask, dissolve 2,5-difluorobenzyl bromide in a suitable solvent such as DMSO or an ethanol/water mixture.
-
Add a solution of sodium cyanide in water to the flask. Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water. Extract the product, 2,5-difluorobenzyl cyanide, with a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,5-difluorobenzyl cyanide.
-
Hydrolysis: To the crude 2,5-difluorobenzyl cyanide, add a solution of aqueous sulfuric acid or sodium hydroxide.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete.
-
Work-up:
-
Acidic Hydrolysis: Cool the reaction mixture and pour it onto ice. The precipitated 2,5-difluorophenylacetic acid is collected by filtration and washed with cold water.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The precipitated product is collected by filtration and washed with cold water.
-
-
The crude product can be purified by recrystallization from a suitable solvent.
Caption: General synthesis of difluorophenylacetic acids via cyanide hydrolysis.
The Willgerodt-Kindler reaction provides an alternative route to difluorophenylacetic acids from the corresponding difluoroacetophenones. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid. The reaction is typically carried out using sulfur and a secondary amine, such as morpholine, followed by hydrolysis of the resulting thiomorpholide.[5][6][7]
Experimental Protocol: Willgerodt-Kindler Synthesis of 3,4-Difluorophenylacetic Acid
Materials:
-
3,4-Difluoroacetophenone
-
Sulfur
-
Morpholine
-
A high-boiling solvent (e.g., pyridine or dimethylformamide)
-
Aqueous sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Thioamide Formation: In a round-bottom flask, combine 3,4-difluoroacetophenone, sulfur, and morpholine.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Hydrolysis: After the formation of the thiomorpholide is complete, cool the reaction mixture. Add a solution of aqueous sodium hydroxide or sulfuric acid.
-
Heat the mixture under reflux for an extended period to ensure complete hydrolysis.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 3,4-difluorophenylacetic acid can be purified by recrystallization.
Caption: Willgerodt-Kindler synthesis of difluorophenylacetic acids.
α,α-Difluorophenylacetic Acid: A Unique Case
α,α-Difluorophenylacetic acid, where the two fluorine atoms are attached to the benzylic carbon, presents a different synthetic challenge. Its synthesis typically involves the fluorination of a suitable precursor at the benzylic position. This compound is of particular interest as a reagent for introducing the difluoromethyl group into other molecules through radical decarboxylative reactions.[8]
A common synthetic approach involves the fluorination of phenylacetic acid derivatives or related compounds using electrophilic fluorinating agents.
Part 3: The Biological Significance and Applications of Difluorophenylacetic Acids
The introduction of difluoro substituents onto a phenylacetic acid scaffold has profound implications for its biological activity. The fluorine atoms can modulate the compound's acidity, lipophilicity, and metabolic stability, making these compounds attractive for drug discovery.[9]
The Difluorophenyl Moiety in Drug Discovery
The difluorophenyl group is a privileged motif in medicinal chemistry. Its presence can:
-
Enhance Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, leading to a longer half-life of the drug in the body.[10]
-
Increase Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulate Acidity: The electron-withdrawing nature of fluorine atoms can influence the pKa of the carboxylic acid group, affecting its ionization state and interaction with biological targets.
-
Improve Binding Affinity: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.
Difluorophenylacetic Acids as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Perhaps the most well-known application of a difluorophenylacetic acid derivative is in the field of NSAIDs. Diflunisal , chemically 5-(2,4-difluorophenyl)salicylic acid, is a prominent example.[11] Developed by Merck & Co. in the 1970s, diflunisal is used to treat pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[11][12]
Mechanism of Action of Diflunisal:
Diflunisal, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Diflunisal is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[13] By blocking the production of prostaglandins, diflunisal effectively reduces the inflammatory response and alleviates pain.[12]
The 2,4-difluorophenyl group in diflunisal is crucial for its enhanced potency and longer duration of action compared to aspirin.[15] The structure-activity relationship studies of diflunisal and its analogs have shown that the nature and position of the substituents on the phenyl rings are critical for its biological activity.[16]
| Compound | Structure | Primary Application |
| 2,4-Difluorophenylacetic acid | A key intermediate in the synthesis of various pharmaceuticals. | |
| 2,5-Difluorophenylacetic acid | Used in the synthesis of anti-inflammatory agents and other bioactive molecules.[17][18][19] | |
| 3,5-Difluorophenylacetic acid | An important building block in medicinal chemistry and agrochemical research.[9] | |
| Diflunisal | 5-(2,4-difluorophenyl)salicylic acid | A non-steroidal anti-inflammatory drug (NSAID).[11] |
Other Therapeutic and Industrial Applications
Beyond their use as NSAIDs, difluorophenylacetic acids and their derivatives are valuable intermediates in the synthesis of a wide range of other therapeutic agents, including treatments for neurological disorders and infectious diseases.[10] Their unique properties also make them useful in the development of agrochemicals and advanced materials, such as fluorinated polymers.[3][10][20]
Part 4: Conclusion and Future Perspectives
The journey of difluorophenylacetic acids from their conceptual origins in the early days of organofluorine chemistry to their current status as vital building blocks in drug discovery and materials science is a compelling narrative of scientific progress. The development of robust and versatile synthetic methods has enabled access to a wide array of isomers, each with its unique set of properties and potential applications.
The case of diflunisal stands as a landmark achievement, demonstrating the profound impact that strategic fluorination can have on the therapeutic profile of a drug molecule. As our understanding of the intricate roles of fluorine in molecular design continues to grow, it is certain that difluorophenylacetic acids will remain at the forefront of innovation. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of new therapeutic applications for this versatile class of compounds. The unique properties conferred by the difluorophenylacetic acid scaffold ensure its continued importance in the quest for novel and improved chemical entities for the benefit of human health and technology.
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A Comprehensive Technical Guide to the Safe Handling of Fluorinated Carboxylic Acids for Researchers and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, fluorinated compounds play an indispensable role. The unique properties imparted by fluorine atoms can significantly enhance the biological activity and metabolic stability of molecules.[1] Among these, fluorinated carboxylic acids (FCAs) are a critical class of reagents and intermediates. However, their utility is matched by a spectrum of potential hazards that demand a robust understanding and meticulous adherence to safety protocols. This guide provides an in-depth examination of the safe handling, storage, and disposal of FCAs, grounded in scientific principles and field-proven best practices.
The Dichotomy of Fluorinated Carboxylic Acids: A Hazard Overview
Fluorinated carboxylic acids are not a monolith; their properties and associated hazards are profoundly influenced by the extent and position of fluorination, as well as the length of the carbon chain. A primary distinction is made between short-chain and long-chain perfluorinated carboxylic acids (PFCAs).
Short-Chain vs. Long-Chain PFCAs: A Tale of Two Toxicities
The number of fluorinated carbon atoms in a PFCA dictates its classification and, to a large extent, its toxicological profile.
| Chain Length Classification | Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluoroalkyl Sulfonic Acids (PFSAs) |
| Short-Chain | < 7 fluorinated carbon atoms | < 6 fluorinated carbon atoms |
| Long-Chain | ≥ 7 fluorinated carbon atoms | ≥ 6 fluorinated carbon atoms |
Source: Adapted from Weitz & Luxenberg, 2025.
Long-chain PFCAs are generally considered more bioaccumulative and toxic. However, short-chain PFCAs, while less bioaccumulative, are more mobile in the environment, posing a different set of challenges. From a laboratory handling perspective, the acute hazards of corrosivity and immediate toxicity are often of more immediate concern than the long-term environmental fate.
Trifluoroacetic Acid (TFA): A Case Study in Acute Hazards
Trifluoroacetic acid (TFA), a common reagent in peptide synthesis and chromatography, serves as an excellent example of a short-chain FCA with significant acute hazards. It is a strong corrosive that can cause severe skin burns and eye damage.[2] Inhalation of its vapors can irritate the respiratory tract, leading to coughing, wheezing, and shortness of breath.[2]
Perfluorooctanoic Acid (PFOA): A Long-Chain Carboxylic Acid of Concern
PFOA, a long-chain PFCA, is not only corrosive but is also classified as a suspected carcinogen and may damage fertility or the unborn child.[3] It can cause damage to organs, particularly the liver, through prolonged or repeated exposure.[4]
The Cornerstone of Safety: A Hierarchy of Controls
A proactive approach to safety involves implementing a multi-layered strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Standard Operating Procedures: A Framework for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is non-negotiable when working with FCAs. The following protocols provide a foundation for safe laboratory practices.
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes of corrosive FCAs. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended for highly corrosive or readily absorbed FCAs.[5] | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[6] | Protects skin from splashes and spills. |
| Respiratory Protection | For powdered FCAs, a NIOSH-approved respirator may be required.[6] | Prevents inhalation of hazardous dust. |
Handling Liquid Fluorinated Carboxylic Acids
-
Preparation: Before starting work, ensure that a chemical fume hood is operational and that all necessary PPE is donned.[6]
-
Dispensing: Always handle liquid FCAs in a chemical fume hood to minimize inhalation of corrosive vapors.[7] When transferring, do so slowly and carefully to avoid splashing.
-
Heating: Avoid heating FCAs unless absolutely necessary and under strict, controlled conditions within a fume hood, as this can increase the concentration of hazardous vapors.
-
Storage: Store liquid FCAs in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[5] Containers should be tightly sealed and clearly labeled.[5]
Handling Solid (Powdered) Fluorinated Carboxylic Acids
The primary hazard associated with powdered FCAs is inhalation of fine dust particles.
-
Containment: Whenever possible, handle powdered FCAs in a ventilated enclosure or a glove box to contain dust.[8]
-
Weighing: If a ventilated enclosure is not available, use a "tare method" for weighing: pre-weigh a sealed container, add the powdered FCA inside a fume hood, and then re-weigh the sealed container outside the hood.[8]
-
Minimizing Dust: Handle powdered FCAs gently to avoid creating airborne dust. Do not crush or grind the material outside of a contained system.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
First Aid for Exposure
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol
This protocol is for small, manageable spills. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
Caption: A workflow for the proper management of FCA waste in a laboratory setting.
Toxicological Insights: Understanding the "Why"
A deeper understanding of the toxicological mechanisms of FCAs reinforces the importance of stringent safety protocols.
Cellular Mechanisms of Toxicity
Recent research has shed light on the cellular and molecular mechanisms of FCA toxicity. One key mechanism involves the disruption of mitochondrial function. [11]PFCAs can act as uncouplers of oxidative phosphorylation, leading to a decrease in ATP production and an increase in oxidative stress. [11]This mitochondrial dysfunction is a key factor in the cellular damage caused by these compounds. [11] Furthermore, some fluorinated compounds can be metabolized to reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to enzyme inactivation and genotoxicity. [2]The toxicity of PFCAs and their metabolic precursors is often dependent on the length of the fluorinated chain, with longer chains generally exhibiting greater toxicity. [12]
Regulatory Landscape
In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety. While there are no specific permissible exposure limits (PELs) for many FCAs, including Trifluoroacetic Acid, employers are obligated to provide a safe working environment. [10]The National Institute for Occupational Safety and Health (NIOSH) provides recommendations for chemical hazards, which can be found in the NIOSH Pocket Guide to Chemical Hazards. [13]The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). [14]
Conclusion: A Culture of Safety
The safe and effective use of fluorinated carboxylic acids in research and drug development is predicated on a comprehensive understanding of their hazards and a steadfast commitment to safety protocols. By implementing the hierarchy of controls, adhering to detailed SOPs, and being prepared for emergencies, researchers can mitigate the risks associated with these valuable compounds. A proactive and informed approach to safety is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and professional responsibility.
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Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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New Jersey Department of Health. (2001, October). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Rand, A. A., Rooney, J. P., Butt, C. M., Meyer, J. N., & Mabury, S. A. (2014). Cellular Toxicity Associated with Exposure to Perfluorinated Carboxylates (PFCAs) and Their Metabolic Precursors. Chemical Research in Toxicology, 27(1), 136–144. Retrieved from [Link]
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CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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Rand, A. A., Rooney, J. P., Butt, C. M., Meyer, J. N., & Mabury, S. A. (2014). Cellular toxicity associated with exposure to perfluorinated carboxylates (PFCAs) and their metabolic precursors. Chemical research in toxicology, 27(1), 136–144. Retrieved from [Link]
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EUR-Lex. (2025, May 27). Directive 2004/37/EC - carcinogens, mutagens or reprotoxic substances at work. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Perfluorooctanoic acid. Retrieved from [Link]
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Kumar, R., & Sharma, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100933. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
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National Science Teaching Association. (2025, September 10). PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces. Retrieved from [Link]
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Methodological & Application
Applications of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid in Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The intentional incorporation of fluorine into active agrochemical molecules is a cornerstone of modern pesticide design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—confer significant advantages. These include enhanced metabolic stability, increased bioavailability, and modulated lipophilicity, often leading to greater potency and a more desirable toxicological profile.
Within this context, fluorinated phenylacetic acids have emerged as valuable building blocks, particularly in the synthesis of innovative herbicides. This guide focuses on the applications of a specific synthon, 2,2-Difluoro-2-(4-fluorophenyl)acetic acid , and its derivatives in the agrochemical sector. While direct commercial applications of this exact molecule remain niche, its structural motifs are present in a new generation of highly effective herbicides. We will explore its role through the lens of a prominent example from the arylpicolinate class of herbicides, demonstrating the chemical principles and biological efficacy that this structural feature imparts.
The Difluoromethyl Group: A Bioisosteric Advantage
The difluoromethyl (CF2H) group, a key feature of the title compound, serves as a bioisostere for hydroxyl, thiol, or amine groups. Its highly polarized C-H bond allows it to act as a hydrogen bond donor, a unique characteristic among polyfluorinated motifs[1]. In the design of agrochemicals, the difluoromethyl group is strategically employed to moderately regulate metabolic stability, lipophilicity, and bioavailability, often leading to an optimal balance of properties for effective weed control[2][3]. Compared to the more electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a nuanced modulation of a molecule's electronic and steric properties, which can be critical for achieving selective herbicidal activity.
Application in Herbicides: The Arylpicolinate Case Study
While patents disclose the potential use of a broad range of fluorinated phenylacetic acid derivatives as herbicides[1][4], a compelling real-world application of the underlying chemical principles can be seen in the arylpicolinate class of herbicides. A notable example is florpyrauxifen-benzyl , a post-emergence herbicide with significant utility in rice and other crops[5]. Although not a direct derivative of this compound, its structure and mode of action provide a powerful illustration of the application of related fluorinated moieties in modern weed management.
Mode of Action: Synthetic Auxin Herbicides
Florpyrauxifen-benzyl belongs to the synthetic auxin class of herbicides (WSSA Group 4)[5]. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal growth processes in susceptible plants[6]. At a molecular level, synthetic auxins bind to and activate specific auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This leads to the degradation of Aux/IAA transcriptional repressors, ultimately causing an overstimulation of auxin-responsive genes. The resulting uncontrolled and disorganized cell division and elongation lead to characteristic symptoms such as leaf and stem twisting (epinasty), and ultimately, plant death.
The following diagram illustrates the generalized mode of action for synthetic auxin herbicides:
Caption: Mode of action of synthetic auxin herbicides.
Quantitative Efficacy Data
The efficacy of arylpicolinate herbicides like florpyrauxifen-benzyl is demonstrated by their low effective concentration required to inhibit weed growth. The following table summarizes reported GR50 (50% growth reduction) and EC50 (50% effective concentration) values for florpyrauxifen-benzyl against various weed species.
| Weed Species | Common Name | Efficacy Metric | Value (g a.i./ha or µg/L) | Source |
| Echinochloa crus-galli | Barnyardgrass | GR50 | 4.14 g a.i./ha | [7] |
| Eclipta prostrata | Yerbadetajo | GR50 | 0.38 g a.i./ha | [7] |
| Hydrilla verticillata | Dioecious Hydrilla | EC50 | 0.1–23.9 µg/L | [8] |
| Various Aquatic Weeds | - | EC50 | <1 µg/L (4-week exposure) | [8] |
Protocols and Methodologies
Protocol 1: Representative Synthesis of an Arylpicolinate Herbicide (Florpyrauxifen-benzyl)
The following is a representative multi-step synthesis adapted from the patent literature, illustrating the complexity and precision required in the manufacture of modern herbicides. This protocol is for informational purposes and should be adapted and optimized based on laboratory capabilities and safety protocols.
Caption: Synthetic workflow for an arylpicolinate herbicide.
Step 1: Amination of the Difluoropicolinate Starting Material
-
Charge a pressure reactor with the starting material, benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, and a suitable solvent such as acetonitrile.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the mixture to approximately 100°C with stirring.
-
Pressurize the reactor with anhydrous ammonia to a pressure of around 80-100 psig.
-
Maintain the reaction at temperature and pressure for 2-5 hours, monitoring for completion by HPLC.
-
Cool the reactor, vent the excess ammonia, and filter the mixture to remove the ammonium fluoride byproduct.
-
The filtrate contains the desired intermediate, benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
Step 2: Formation and Isolation of the Hydrochloride Salt
-
Concentrate the filtrate from Step 1 by distillation to remove residual ammonia.
-
Cool the solution to approximately 50°C.
-
Add a solution of anhydrous HCl in a suitable solvent (e.g., acetonitrile) dropwise.
-
Stir the resulting slurry for about 1 hour to allow for complete salt formation.
-
Filter the slurry and wash the wet cake with cold acetonitrile.
-
Dry the solid under vacuum to yield the hydrochloride salt of the 4-aminopicolinate intermediate. This step is crucial for purification and isolation.
Step 3: Neutralization and Chlorination
-
Suspend the hydrochloride salt from Step 2 in a two-phase solvent system, such as toluene and water.
-
Add a base, for example, triethylamine, and heat the mixture to approximately 80°C to neutralize the salt and liberate the free amine.
-
Separate the organic layer and remove any residual water by azeotropic distillation.
-
To the resulting toluene solution, add a chlorinating agent such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).
-
Heat the reaction mixture to around 75-80°C and stir for 2-3 hours until the reaction is complete (monitored by HPLC).
Step 4: Work-up and Crystallization
-
Cool the reaction mixture and wash with an aqueous solution of sodium bisulfite to quench any remaining chlorinating agent, followed by a water wash.
-
Concentrate the organic phase by distillation.
-
Induce crystallization by adding an anti-solvent, such as hexanes, or by performing a solvent exchange to a suitable crystallization solvent like 2-ethyl-1-hexanol.
-
Cool the mixture to promote crystallization, filter the solid product, wash with a cold solvent, and dry under vacuum to obtain the final product, florpyrauxifen-benzyl.
Protocol 2: Greenhouse Bioassay for Herbicidal Efficacy
This protocol provides a general framework for assessing the post-emergence herbicidal activity of compounds derived from this compound or other synthetic auxin analogues.
1. Plant Propagation
-
Select a range of weed species for testing, including both broadleaf and grass species. Examples include Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), and Setaria faberi (giant foxtail).
-
Sow seeds in pots containing a standard greenhouse potting mix.
-
Grow the plants in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and a 16-hour photoperiod.
-
Water the plants as needed to maintain good growth.
-
Allow the plants to reach a specific growth stage, typically the 2-3 true leaf stage, before herbicide application.
2. Herbicide Application
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a small amount of surfactant).
-
Create a dilution series to test a range of application rates.
-
Apply the herbicide solutions to the plants using a track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial standard herbicide) in the experiment.
-
Replicate each treatment (typically 3-4 replicates).
3. Evaluation
-
Return the treated plants to the greenhouse.
-
Visually assess the plants for herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (plant death).
-
At the end of the evaluation period (e.g., 21 days), harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Weigh the dry biomass and calculate the percent growth reduction relative to the negative control.
-
Use the dose-response data to calculate the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for each weed species.
Conclusion and Future Perspectives
This compound and its structural analogues represent a valuable class of building blocks for the synthesis of modern agrochemicals. The strategic incorporation of the difluorophenylacetic acid moiety can impart favorable properties, leading to the development of highly potent and selective herbicides. The success of the arylpicolinate class, exemplified by florpyrauxifen-benzyl, underscores the potential of this chemical space.
Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved efficacy, a broader weed control spectrum, and an even more favorable environmental and toxicological profile. The continued exploration of structure-activity relationships will be crucial in designing the next generation of sustainable and effective weed management solutions.
References
- Netherland, M. D., & Richardson, R. J. (2016). Efficacy of Florpyrauxifen-Benzyl on Dioecious Hydrilla and Hybrid Water Milfoil.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry.
- Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (2025). Weed Technology.
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (2009).
- Fluorinated phenylacetic acid derivatives in a weed control method - P
- Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. (2022). Agronomy, 12(11), 2656.
- US9120740B2 - Method for preparing difluoroacetic acid. (2015).
- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008).
- Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. (2021). Organic & Biomolecular Chemistry, 19(3), 564-573.
- Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. (2022). Weed Science.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7079-7117.
- LIQUID PESTICIDE COMPOSITIONS - Patent 1773121. (2011).
- Synthetic auxin herbicides: finding the lock and key to weed resistance. (2019). Pest Management Science, 75(9), 2279-2287.
- PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1. (2021).
- Evaluation of florpyrauxifen-benzyl for use in pastures and hayfields. (2021). Virginia Tech.
- Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (2013).
- Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds.
- 2,4-DICHLOROPHENOXYACETIC ACID. (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 113.
- Florpyrauxifen-benzyl (Ref: XDE-848 BE). (2026). AERU.
- CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. (2012).
- Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. (2024). Indian Journal of Chemistry, 63B(2), 245-254.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023).
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). International Journal of Molecular Sciences, 22(16), 8887.
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2023). RSC Advances, 13(28), 19355-19385.
- Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. (1974). Journal of Agricultural and Food Chemistry, 22(6), 1111-1119.
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- 4. Fluorinated phenylacetic acid derivatives in a weed control method - Patent US-12319648-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Florpyrauxifen-benzyl (Ref: XDE-848 BE) [sitem.herts.ac.uk]
- 6. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
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- 8. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-2-(4-fluorophenyl)acetic acid
Introduction: 2,2-Difluoro-2-(4-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its gem-difluoroacetate moiety. However, its synthesis can present challenges, often leading to suboptimal yields that hinder research and development timelines. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. We will dissect a common synthetic pathway, address specific experimental issues in a question-and-answer format, and offer field-proven insights to enhance reaction efficiency and product purity.
Part 1: Understanding the Core Synthetic Strategy
A prevalent and effective method for synthesizing α,α-difluoro-α-aryl acetic acids involves a two-stage process: a Reformatsky-type reaction to construct the carbon skeleton, followed by hydrolysis to yield the final carboxylic acid. Understanding the critical parameters of each stage is the foundation for effective troubleshooting.
Q1: What is the standard synthetic workflow for this compound and what are the critical control points?
The most common approach begins with the reaction of an ethyl bromodifluoroacetate with 4-fluorobenzaldehyde in the presence of activated zinc, followed by acidic or basic hydrolysis of the resulting ester intermediate.
Workflow Overview:
Caption: General workflow for the synthesis of this compound.
Critical Control Points:
-
Zinc Activation (Stage 1): The success of the Reformatsky reaction hinges on the quality of the zinc. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with the haloester. Activation is non-negotiable for high yields.
-
Reaction Conditions (Stage 1): Temperature, solvent purity, and reaction time must be carefully controlled to prevent side reactions, such as the self-condensation of the organozinc reagent.
-
Hydrolysis Completion (Stage 2): Incomplete hydrolysis is a common cause of low yield. The choice of hydrolytic conditions (acidic vs. basic) and ensuring sufficient reaction time are paramount.
-
Product Isolation (Stage 2): The final acid product exhibits significant water solubility, making its extraction from aqueous media challenging and a frequent source of product loss.[1]
Part 2: Troubleshooting Guide: From Reagents to Final Product
This section directly addresses common problems encountered during the synthesis.
Stage 1: The Reformatsky Reaction
Q2: My Reformatsky reaction is sluggish or fails to initiate, resulting in a low yield of the intermediate ester. What are the likely causes and solutions?
This is the most frequent failure point. The root cause is almost always related to the zinc reagent.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yields in the Reformatsky reaction.
Detailed Explanation:
-
Zinc Activation: The Reformatsky reaction is a heterogeneous reaction occurring on the zinc surface. Activating agents like trimethylsilyl chloride (TMSCl) or a crystal of iodine are highly effective.[2] TMSCl, for instance, reacts with the oxide layer to form volatile byproducts, exposing fresh zinc.
-
Solvent Quality: The organozinc intermediate is highly sensitive to protic impurities. Water in the solvent will protonate the reagent, quenching it before it can react with the aldehyde. Anhydrous solvents are essential.
-
Temperature Control: While some heat may be required for initiation, excessive temperatures can lead to side reactions. Monitor the reaction for a gentle exotherm upon initiation and maintain that temperature with external cooling if necessary.
| Parameter | Recommendation | Rationale | Reference |
| Zinc Activation | Use 15-20 mol% TMSCl or a few crystals of I₂. Add to the zinc suspension and stir before adding other reagents. | Removes the passivating ZnO layer, which is critical for reaction initiation. | [2] |
| Solvent | Anhydrous THF, distilled from sodium/benzophenone. | The organozinc reagent is a strong base and is readily quenched by water. | [3] |
| Temperature | Initiate at room temperature; maintain at 40-50 °C or gentle reflux. | Balances reaction rate against the stability of the organozinc intermediate. | [4] |
| Reagent Purity | Use freshly distilled 4-fluorobenzaldehyde and ethyl bromodifluoroacetate. | Aldehyde impurities (e.g., the corresponding acid) can interfere with the reaction. | General Lab Practice |
Q3: I see complete consumption of my starting materials, but the yield is still low and I have multiple unidentified byproducts. Why?
This points to side reactions competing with the desired nucleophilic addition. The primary culprits are often Wurtz-type coupling of the organozinc reagent with the starting haloester or dimerization of the organozinc reagent.
Solutions:
-
Slow Addition: Add the ethyl bromodifluoroacetate slowly to the suspension of zinc and 4-fluorobenzaldehyde. This keeps the instantaneous concentration of the organozinc reagent low, favoring its reaction with the aldehyde over side reactions.
-
Use of Additives: Boron trifluoride etherate (BF₃·OEt₂) can sometimes improve yields by activating the aldehyde carbonyl group, making it a more potent electrophile and accelerating the desired reaction pathway.[3]
Stage 2: Hydrolysis and Purification
Q4: The hydrolysis of my intermediate ester is incomplete, even after prolonged heating. How can I improve this step?
The gem-difluoro group is strongly electron-withdrawing, which can make the adjacent ester carbonyl less susceptible to hydrolysis than non-fluorinated analogs.
Troubleshooting Hydrolysis:
-
Switch Hydrolysis Conditions:
-
Basic Hydrolysis (e.g., NaOH or KOH in aq. Methanol): This is often effective. Use a stoichiometric excess of base (e.g., 2-3 equivalents) and heat to reflux. The reaction progress can be monitored by TLC or LC-MS.
-
Acidic Hydrolysis (e.g., aq. HCl or H₂SO₄ in Acetic Acid): This can also be effective but may require harsher conditions (higher temperatures, longer times), which could lead to decomposition.[5]
-
-
Increase Temperature: If using aqueous base, ensure the mixture is refluxing vigorously to provide sufficient thermal energy to overcome the activation barrier.
-
Ensure Miscibility: If using a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Using a co-solvent like methanol or ethanol can create a homogeneous solution and accelerate the reaction.
Q5: My hydrolysis appears complete by analytical methods, but my isolated yield after workup is very low. Where is my product going?
This is a classic problem for this class of compounds. This compound is a relatively polar molecule with significant water solubility, making it difficult to extract efficiently with common organic solvents.[1]
Strategies for Improved Isolation:
-
Acidify Thoroughly: Before extraction, acidify the aqueous layer to a pH of 1-2 with concentrated HCl. This ensures the carboxylate salt is fully protonated to the less polar carboxylic acid, which will partition more favorably into the organic phase.
-
Use a More Polar Extraction Solvent: While diethyl ether or ethyl acetate are common, they may not be optimal. Consider using a solvent mixture, such as 10% isopropanol in chloroform, which can more effectively extract polar solutes.
-
Perform Multiple Extractions: Do not rely on one or two extractions. Perform at least 5-7 extractions with smaller volumes of organic solvent. This is more efficient than fewer extractions with larger volumes.
-
Brine Wash: After acidification, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and "salting it out" into the organic layer during extraction.
Part 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical feedback.
Protocol 1: Synthesis of Ethyl 2,2-difluoro-2-hydroxy-2-(4-fluorophenyl)acetate
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add zinc dust (1.5 eq).
-
Add anhydrous THF (50 mL) and activate the zinc by adding TMSCl (0.2 eq). Stir vigorously for 15 minutes at room temperature.
-
To the activated zinc suspension, add 4-fluorobenzaldehyde (1.0 eq).
-
Prepare a solution of ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction by TLC until the aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ester from the previous step (1.0 eq) in methanol (50 mL).
-
Add a solution of sodium hydroxide (3.0 eq) in water (25 mL).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring for the disappearance of the starting ester by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 1 by the slow addition of concentrated HCl.
-
Saturate the acidified aqueous layer with solid NaCl.
-
Extract the product with ethyl acetate (7 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.
References
- US9120740B2, Method for preparing difluoroacetic acid, Google P
- CN101486638A, Preparation of 2,3-difluorophenylacetic acid, Google P
- US8933268B2, Process for the preparation of difluroacetic acid, Google P
- CN103012111A, Preparation method 2,4,5-trifluorophenylacetic acid, Google P
- WO2008078350A2, Process for the preparation of fluorophenylacetic acids and derivatives thereof, Google P
-
Production of Difluoroacetic Acid, Alfa Chemical Co., Ltd, [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction, Organic Letters - ACS Publications, [Link]
-
(a) Reactions of 2-bromo-2,2-difluoro-acetamides with aryl boronic..., ResearchGate, [Link]
-
Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester, Organic Syntheses Procedure, [Link]
-
Optimization of reaction conditions for Reformatsky reaction..., ResearchGate, [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction, PMC - NIH, [Link]
- EP0032620B2 - Process for preparing therapeutic 2-arylpropionic acids...
-
Recent developments in the asymmetric Reformatsky-type reaction, Beilstein Journals, [Link]
-
Difluoroacetic acid, Wikipedia, [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives..., MDPI, [Link]
-
Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA)..., Waters Corporation, [Link]
- EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids...
-
A Practical Method for the Reformatsky Reaction of Aldehydes, Organic Chemistry Portal, [Link]
-
Structural insights into hydrolytic defluorination of difluoroacetate..., PubMed, [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines..., The Journal of Organic Chemistry - ACS Publications, [Link]
-
Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid, Request PDF, [Link]
Sources
- 1. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Method for the Reformatsky Reaction of Aldehydes [organic-chemistry.org]
- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 5. EP0032620B2 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2,2-Difluoro-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this important fluorinated building block. The presence of the geminal difluoro group adjacent to the carboxylic acid significantly increases its acidity compared to non-fluorinated analogues, a key consideration in its purification[1]. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound. Each entry details the likely causes and provides a step-by-step resolution.
Issue 1: My isolated product is an oil or a low-melting solid, but I expect a white crystalline solid.
-
Plausible Causes:
-
Residual Solvent: The most common cause is the presence of residual organic solvents from the reaction or workup (e.g., ethyl acetate, dichloromethane, toluene).
-
Water Content: The compound may be hygroscopic or may have co-precipitated with water, leading to a depressed melting point.
-
Unreacted Starting Material: Contamination with non-polar starting materials can disrupt the crystal lattice.
-
Process-Related Impurities: Formation of low-melting eutectic mixtures with side products.
-
-
Troubleshooting & Resolution Protocol:
-
Solvent Removal: Dry the material under high vacuum for several hours, potentially with gentle heating (e.g., 30-40°C), if the compound is thermally stable. Check the ¹H NMR spectrum for characteristic solvent peaks.
-
Azeotropic Distillation: If water is suspected, dissolve the product in a solvent that forms an azeotrope with water, such as toluene, and evaporate the solvent. Repeat this process 2-3 times.
-
Recrystallization: This is the most effective method for removing both solvent and chemical impurities. See the "Recrystallization Solvent Selection" table below for guidance. A solvent system that is poor at dissolving the compound at room temperature but excellent at high temperatures is ideal.
-
Liquid-Liquid Extraction: If non-polar impurities are the issue, perform an acid-base extraction as detailed in the FAQ section. This is highly selective for the acidic product.
-
Issue 2: The purity of my product by HPLC is stagnant at 95-98% and won't improve with recrystallization.
-
Plausible Causes:
-
Closely-Related Structural Isomers: Isomeric impurities (e.g., from ortho- or meta-substituted starting materials) often have very similar solubility profiles to the desired product, making them difficult to remove by recrystallization.
-
Persistent Neutral Impurities: A stubborn, non-acidic impurity that co-crystallizes with the product.
-
Thermal Degradation: If recrystallization is performed at excessively high temperatures, minor degradation could be occurring.
-
-
Troubleshooting & Resolution Protocol:
-
Acid-Base Extraction: Before recrystallization, perform a rigorous acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate. The acidic product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind. Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-polar contaminants. Finally, carefully re-acidify the aqueous layer with HCl (e.g., 2-3 M) to precipitate the purified product, which can then be filtered, washed with cold water, and dried. A similar pH-swing-based purification is described in patents for related compounds[2].
-
Preparative Chromatography: For removing isomers or other challenging impurities, silica gel column chromatography is the method of choice. A procedure for a similar compound utilized a gradient of ethyl acetate in n-hexane[3]. Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane) and gradually increase the polarity to elute your product.
-
Analytical Method Validation: Ensure your HPLC method is robust enough to separate the impurities . Screening different columns (e.g., C8 vs. C18) or mobile phase modifiers may be necessary[4].
-
Issue 3: I am losing a significant amount of product during the aqueous workup/extraction.
-
Plausible Causes:
-
Incomplete Precipitation: The pH of the aqueous layer was not lowered sufficiently during re-acidification, leaving a portion of the product dissolved as the carboxylate salt.
-
Product Solubility in Water: While carboxylic acids are generally less soluble in acidic water, some solubility may still exist, especially if the volume is large.
-
Emulsion Formation: Emulsions can trap the product at the interface between the organic and aqueous layers, preventing clean separation.
-
-
Troubleshooting & Resolution Protocol:
-
Verify pH: Use a pH meter or pH paper to ensure the aqueous layer is strongly acidic (pH 1-2) after adding HCl. If not, add more acid.
-
Back-Extraction: After filtering the precipitated product, extract the acidic aqueous filtrate with a suitable organic solvent (e.g., 2-3 portions of ethyl acetate or dichloromethane) to recover any dissolved product. Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to recover the remaining material.
-
Break Emulsions: To break emulsions, try adding brine (saturated NaCl solution) or gently warming the mixture. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound?
For multi-gram scales, a well-executed acid-base extraction is the most efficient and cost-effective first step. It excels at removing non-acidic impurities, such as unreacted starting materials or neutral byproducts. This can be followed by a recrystallization step to remove any acidic impurities and achieve high crystalline purity. For smaller scales or when dealing with isomeric impurities, silica gel chromatography may be more appropriate from the start.
Q2: How do I select the right solvent system for recrystallization?
The ideal solvent should fully dissolve the compound at its boiling point but poorly dissolve it at room temperature or below. Given the polar carboxylic acid group and the fluorinated phenyl ring, a solvent-pair system is often effective.
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System (v/v) | Rationale & Procedure |
| Toluene / Heptane | Dissolve the crude product in a minimum amount of hot toluene. While hot, add heptane dropwise until the solution becomes faintly cloudy (cloud point). Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. |
| Dichloromethane (DCM) / Hexane | Dissolve the product in DCM at room temperature. Add hexane until the cloud point is reached. This is a lower-temperature method, useful if the compound is thermally sensitive. |
| Water | Due to the carboxylic acid group, recrystallization from hot water may be possible, especially if the crude material is relatively clean. The high acidity from the gem-difluoro group enhances its interaction with polar solvents[1]. |
Q3: What analytical techniques should I use to confirm the purity of my final product?
A combination of methods is recommended for a comprehensive assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities. Integrating key signals against a known internal standard can provide a quantitative measure of purity (qNMR).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid) is a good starting point. Purity is typically determined by peak area percentage at a suitable UV wavelength (e.g., 254 nm). Several HPLC methods have been developed for related perfluorinated carboxylic acids[5][6][7].
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying the mass of impurity peaks seen in the HPLC chromatogram.
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes. While specific data for this exact molecule is limited, related fluorinated acids and α-amino-α-(difluorophenyl)acetic acids are listed as causing skin and eye irritation, and may cause respiratory irritation[8]. Therefore, standard laboratory personal protective equipment (PPE) should be worn at all times:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
All manipulations should be performed in a well-ventilated chemical fume hood.
Visual Workflow: Purification Strategy Selection
This diagram outlines a logical decision-making process for selecting the appropriate purification technique based on the scale of your experiment and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
References
- Preparation of 2,3-difluorophenylacetic acid. (CN101486638A).
- Preparation method 2,4,5-trifluorophenylacetic acid. (CN103012111A).
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]
-
Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online. [Link]
-
2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2. PubChem. [Link]
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]
-
2,2-Difluoro-2-(fluorosulfonyl)acetic acid | C2HF3O4S. PubChem. [Link]
-
Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. [Link]
-
2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3. PubChem. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting difficult amide bond formations with hindered fluorinated acids
A Senior Application Scientist's Guide to Overcoming Challenges with Hindered Fluorinated Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the formation of amide bonds, particularly when one of the coupling partners is a sterically hindered and/or electron-deficient fluorinated carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot these challenging transformations effectively.
Amide bond synthesis is one ofthe most frequently utilized reactions in medicinal chemistry and drug development.[1] While often considered a solved problem, the introduction of steric hindrance and strong electron-withdrawing groups, such as fluorine atoms, can dramatically impede standard coupling protocols.[2] This guide is structured to help you diagnose the issue, select an appropriate strategy, and execute the reaction with a higher probability of success.
Understanding the Core Challenge: The Impact of Fluorination and Steric Hindrance
The primary difficulty in coupling hindered fluorinated carboxylic acids stems from a combination of electronic and steric effects:
-
Reduced Nucleophilicity of the Amine: Steric bulk around the nitrogen atom physically obstructs its approach to the activated carboxylic acid derivative. This is a common challenge in many "difficult" amide couplings.[2]
-
Reduced Electrophilicity of the Activated Acid: While seemingly counterintuitive for an electron-deficient acid, large steric groups adjacent to the carboxyl group can shield the carbonyl carbon from the incoming amine.
-
Increased Acidity of the Carboxylic Acid: The potent electron-withdrawing effect of fluorine atoms significantly lowers the pKa of the carboxylic acid.[3] For example, the pKa of perfluorooctanoic acid is estimated to be around -0.5, making it a very strong acid.[3] This high acidity can complicate the reaction by protonating the amine partner, rendering it non-nucleophilic. It also influences the choice and stoichiometry of the base used in the reaction.
-
Stability of Intermediates: Highly reactive activated intermediates, if not quickly intercepted by the hindered amine, are prone to decomposition or side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: My standard HATU/DIPEA coupling failed. I see starting materials and some decomposition. What's happening?
A1: This is a classic scenario. The issue likely lies in one of two areas: either the activation of your fluorinated acid is incomplete/inefficient, or the activated intermediate is formed but is not reacting with your hindered amine. Given that HATU is a potent activating agent, the latter is more probable.[5] The activated OAt-ester is likely forming, but due to the low nucleophilicity of the hindered amine, a side reaction is occurring. A common side reaction with uronium/aminium reagents like HATU is the formation of a guanidinium byproduct, where the amine reacts with the coupling reagent itself.
Q2: I've confirmed activated ester formation by LCMS, but the reaction with my hindered amine won't proceed, even with heating. What's my next move?
A2: If the acid is activated but the coupling fails, the bottleneck is the nucleophilic attack. Your options are to either increase the reactivity of the activated species or decrease the steric hindrance of the electrophile. This is an ideal situation to switch to an acyl fluoride strategy . Acyl fluorides are among the smallest activated acid derivatives, minimizing steric repulsion, and are highly reactive towards amines.[6][7]
Q3: My fluorinated acid is very precious. Are there methods that don't require a large excess of the acid?
A3: Yes. While using an excess of one partner is a common strategy to drive difficult reactions, it's not always feasible. The acyl fluoride strategy is again advantageous here. By converting the carboxylic acid to the highly reactive acyl fluoride in situ, you can often achieve good yields with near-stoichiometric amounts of the coupling partners.[8][9] Additionally, potent phosphonium salt reagents like PyBOP can also be effective without requiring a large excess of the acid.[5]
Q4: I'm concerned about epimerization of a chiral center alpha to my fluorinated carboxylic acid. Which methods are safest?
A4: Epimerization is a significant concern, especially when elevated temperatures or strong bases are required. The risk is highest with methods that proceed through an oxazolone intermediate.[6]
-
Acyl Fluoride Method: Generally considered safe regarding epimerization. The high reactivity of the acyl fluoride often allows for lower reaction temperatures.
-
Phosphonium Salt Reagents (e.g., PyBOP): These are known for low levels of racemization and are an excellent choice for coupling chiral acids.[5]
-
Additives: When using carbodiimides (like EDC or DCC), the inclusion of additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is crucial for suppressing racemization.[1] Reagents that incorporate these moieties, like HATU and COMU, are designed for this purpose.
Troubleshooting and Strategy Selection
Use the following decision tree to guide your experimental design when facing a difficult amide coupling with a hindered fluorinated acid.
Caption: Troubleshooting workflow for hindered amide couplings.
In-Depth Guide to Advanced Strategies
Strategy 1: The Acyl Fluoride Approach
Causality: Converting a carboxylic acid to an acyl fluoride is an excellent strategy for hindered couplings because fluorine is the smallest possible leaving group (as a halide), minimizing steric clash during the tetrahedral intermediate formation. Acyl fluorides are also highly electrophilic and reactive towards even poor nucleophiles.[7] This method directly addresses the steric and electronic challenges.
Recommended Reagents for In Situ Acyl Fluoride Generation:
| Reagent | Acronym | Key Advantages | Considerations |
| Pentafluoropyridine | PFP | Inexpensive, commercially available, mild conditions.[8] | Byproducts may require careful purification. |
| Tetramethylfluoroformamidinium Hexafluorophosphate | TFFH | Highly effective for hindered amino acids.[6] | Can form toxic byproducts. |
| N,N,N',N'-Bis(tetramethylene)fluoroformamidinium Hexafluorophosphate | BTFFH | Similar efficacy to TFFH but with reduced byproduct toxicity.[10] | Generally preferred over TFFH for safety. |
| Pyridinesulfonyl Fluoride | PyFluor | Commercially available, bench-stable, and non-corrosive.[11] | A newer reagent with growing applications. |
This protocol is adapted for challenging couplings where standard methods have failed.[10]
-
Preparation: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the hindered fluorinated carboxylic acid (1.0 equiv), BTFFH (1.1 equiv), and a non-nucleophilic base such as collidine or 2,6-lutidine (3.0 equiv).
-
Solvent: Add anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to a concentration of 0.1-0.2 M.
-
Activation: Stir the mixture at room temperature for 30-60 minutes. This pre-activation step is crucial to ensure complete formation of the acyl fluoride before adding the amine.[8] You can monitor the formation of the acyl fluoride by ¹⁹F NMR if desired.
-
Coupling: Add the hindered amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Seal the vial and heat the reaction to 40-80 °C. Monitor the reaction progress by LCMS. Difficult couplings may require several hours to overnight.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Strategy 2: Using High-Potency Coupling Reagents
Causality: When the acyl fluoride method is not desired, switching to a more powerful phosphonium or uronium salt-based coupling reagent can overcome the activation energy barrier. These reagents form highly activated esters that are more reactive than those generated by standard carbodiimides.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ntd-network.org [ntd-network.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,2-Difluoro-2-(4-fluorophenyl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective removal of impurities from 2,2-Difluoro-2-(4-fluorophenyl)acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a low melting point and appears oily. What are the likely impurities?
A1: A low or broad melting point, often accompanied by an oily appearance, typically indicates the presence of residual solvents or unreacted starting materials. Common culprits include:
-
Residual Solvents: Toluene, ethyl acetate, or other solvents used during the synthesis or workup may be trapped in the final product.[1]
-
Unreacted Ester Precursor: If the synthesis involves the hydrolysis of an ester, such as ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, incomplete hydrolysis is a very common source of impurity.[2] The ester is an oil at room temperature and will significantly depress the melting point of the carboxylic acid.
-
Starting Materials from Difluoroalkylation: If a Reformatsky-type reaction was employed, unreacted α-halo-difluoroesters and organozinc byproducts could be present.[3][4][5][6] Similarly, if the Ruppert-Prakash reagent (TMSCF3) was used, silicon-containing byproducts might contaminate the product.[7][8][9]
Q2: After purification, my product is off-white or yellowish. What causes this discoloration and how can I remove it?
A2: Discoloration often arises from minor, highly colored byproducts formed during the synthesis. These can be degradation products or compounds formed from side reactions. A common and effective method for removing such impurities is treatment with activated carbon followed by recrystallization. A patent for a related compound, phenylacetic acid, describes a decolorization step using activated carbon with good success.[10]
Q3: I am struggling to remove a persistent impurity with a similar polarity to my product. What purification strategy should I try?
A3: When dealing with impurities of similar polarity, a multi-step purification approach is often necessary. Consider the following strategies:
-
Recrystallization with a binary solvent system: Using a solvent pair where your product has high solubility in one solvent at elevated temperatures and low solubility in the other can enhance the selectivity of crystallization.
-
pH-mediated extraction: As your product is a carboxylic acid, you can selectively extract it into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic phase. The aqueous layer can then be washed with an organic solvent to remove any trapped neutral impurities before re-acidifying to precipitate your purified product. A patent for 2,3-difluorophenylacetic acid describes a similar acid-base workup.[11]
-
Preparative Chromatography: While more resource-intensive, preparative HPLC can be highly effective for separating compounds with very similar polarities.
Q4: How can I confirm the purity of my this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or difluoroacetic acid, is a good starting point.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can identify and quantify impurities if their signals do not overlap significantly with the product's signals.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can help identify the molecular weights of unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Issue 1: Presence of Unreacted Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate
This is a common impurity when the carboxylic acid is synthesized via hydrolysis of the corresponding ethyl ester.
Sources
- 1. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 2. Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 9. (PDF) Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids [academia.edu]
- 10. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents [patents.google.com]
- 11. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 12. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
Overcoming analytical challenges in the characterization of fluorinated molecules
An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of characterizing fluorinated molecules. As Senior Application Scientists, we offer field-proven insights and robust protocols to ensure the accuracy and reliability of your experimental results.
Introduction: The Fluorine Conundrum in Analytical Chemistry
The unique properties of the fluorine atom, stemming from its high electronegativity and the strength of the carbon-fluorine (C-F) bond, impart remarkable characteristics to molecules, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1] These same attributes, however, introduce significant analytical hurdles. From wide-ranging and sensitive chemical shifts in NMR to challenges in ionization for mass spectrometry and unconventional chromatographic behavior, the characterization of fluorinated compounds demands a specialized approach. This guide is designed to address these specific challenges head-on, providing both the theoretical understanding and practical solutions to empower your research.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3] However, its unique characteristics can also be a source of experimental difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁹F NMR spectrum showing poor resolution or inaccurate integrals over a wide spectral width?
A1: This is a common issue stemming from the vast chemical shift range of ¹⁹F NMR, which can span over 800 ppm.[2] When acquiring data over such a large spectral width, several problems can arise:
-
Poor Data Resolution: A very wide spectral window with a fixed number of data points will result in a low number of points per peak, leading to broad, poorly defined signals.
-
Inaccurate Integration: Uniform excitation and accurate quantification across a very wide frequency range are challenging. Pulses may not excite all nuclei equally, leading to unreliable integral values.[2]
-
Baseline Rolling: Acquiring a very large spectral width can often lead to baseline distortions that complicate phasing and integration.[4]
Solution: Instead of using one extremely wide spectral window, it is often better to acquire several narrower spectra centered on different signal regions of interest. This approach ensures uniform excitation and provides better data resolution for each peak.[4]
Q2: My ¹⁹F chemical shifts are inconsistent between experiments. How do I properly reference my spectra?
A2: Accurate chemical shift referencing is critical, especially for studies involving subtle changes, such as ligand binding.[5] Unlike ¹H NMR, where TMS is a common internal standard, a universal internal reference for ¹⁹F NMR is challenging to identify due to the wide chemical shift distribution.[5] Relying solely on the spectrometer's indirect referencing via the deuterium lock signal is often insufficient for precise work.
Causality: The chemical shift of a fluorine nucleus is highly sensitive to its environment, including solvent, temperature, and concentration. Without a consistent internal reference point, comparing shifts across different samples or experiments becomes unreliable.
Solution: An internal reference standard is the most robust method. The ideal standard should:
-
Be chemically inert and not interact with your sample components.
-
Have a simple signal (preferably a singlet) that does not overlap with your analyte signals.
-
Be soluble in the same solvent as your sample.
Trifluoroacetic acid (TFA) or hexafluorobenzene (HFB) are sometimes used, but their suitability is sample-dependent.[6][7] It is crucial to select a reference with a chemical shift that is reasonably close to the compound of interest.[5]
Troubleshooting Guide: Inaccurate Quantification in q¹⁹F NMR
| Symptom | Potential Cause | Recommended Solution |
| Non-linear standard curve or incorrect concentration values. | Incomplete T1 relaxation. | The longitudinal relaxation time (T1) for ¹⁹F nuclei can be long. If the relaxation delay (D1) is too short, the signal will not have fully recovered between scans, leading to attenuated and non-quantitative integrals. Action: Measure the T1 of your analyte and internal standard. Set the relaxation delay D1 to at least 7-10 times the longest T1 value.[8] |
| Integral values are inconsistent across repeat measurements. | Nuclear Overhauser Effect (NOE). | If using ¹H decoupling, NOE can transfer magnetization from protons to fluorine, artificially enhancing the ¹⁹F signal in an unpredictable manner. Action: Use an inverse-gated decoupling sequence. This applies the decoupler only during signal acquisition, which minimizes NOE buildup while still providing a decoupled spectrum.[8] |
| Difficulty integrating multiplet signals. | Complex coupling patterns and ¹³C satellites. | Fluorine nuclei couple to protons and other fluorine atoms, creating complex multiplets. Additionally, coupling to ¹³C results in satellite peaks around the main signal.[8] Action: Ensure consistent integration ranges for both the standard and the analyte. A common practice is to integrate the main peak along with its ¹²C satellite.[8] For complex multiplets, summing the integrals of all peaks in the multiplet is necessary. |
Experimental Protocol: Quantitative ¹⁹F NMR (q¹⁹F NMR) Sample Preparation
This protocol ensures the accurate determination of the concentration of a fluorinated analyte.
-
Selection of Internal Standard (IS): Choose a certified reference material (CRM) with a known purity and a chemical shift that does not overlap with the analyte. For example, for CF₃ groups (-55 to -90 ppm), a standard like 2,4-dichloro-benzotrifluoride might be suitable.[8]
-
Stock Solution Preparation:
-
Accurately weigh a known amount of your analyte and the chosen IS.
-
Dissolve each in a precise volume of the same deuterated solvent (e.g., DMSO-d₆, CDCl₃) to create stock solutions of known concentrations.[6]
-
-
NMR Sample Preparation:
-
Transfer a precise volume (e.g., 500 µL) of the analyte stock solution to a clean NMR tube.[6]
-
Add a precise volume (e.g., 100 µL) of the IS stock solution to the same NMR tube.[6]
-
If necessary, add a small amount of a lock solvent like D₂O if the primary solvent is not deuterated.[6]
-
Vortex the sample until it is completely homogeneous.
-
-
Data Acquisition:
-
Set the spectrometer parameters, ensuring the relaxation delay is sufficient (D1 > 7 * T1).
-
Use an inverse-gated decoupling pulse program to eliminate NOE effects.[8]
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate Fourier transformation and phase correction.
-
Carefully integrate the signals for both the analyte and the IS.
-
Calculate the analyte concentration using the following formula: Conc_Analyte = (Integral_Analyte / N_F_Analyte) * (N_F_IS / Integral_IS) * (Conc_IS) Where N_F is the number of fluorine atoms contributing to the integrated signal.
-
Diagram: Selecting a ¹⁹F NMR Internal Standard
Caption: Decision tree for selecting a suitable ¹⁹F NMR internal standard.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining molecular weight and structure. However, the high electronegativity and ionization energy of fluorine present unique challenges for MS analysis.[9][10]
Frequently Asked Questions (FAQs)
Q1: Why am I getting low sensitivity or no signal for my fluorinated compound in Electrospray Ionization (ESI) Mass Spectrometry?
A1: The ESI process depends on the analyte's ability to hold a charge in solution. Highly fluorinated molecules often exhibit reduced polarity and may not readily form ions in solution. Furthermore, some common mobile phase additives used to promote ionization can cause signal suppression.
Causality:
-
Surface Activity: Per- and polyfluoroalkyl substances (PFAS) are surface-active, which can bias the ESI process.[11]
-
Ion Suppression: Trifluoroacetic acid (TFA), a common additive in reversed-phase chromatography, is known to cause significant ion suppression in ESI-MS, particularly in positive ion mode.[12]
-
High Ionization Energy: Fluorine's high ionization potential makes the direct detection of the F⁺ ion in techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) nearly impossible with standard setups.[9][13]
Solution:
-
Optimize Mobile Phase: Replace TFA with additives like formic acid or ammonium fluoride/acetate, which are more ESI-friendly.[12]
-
Try Different Ionization Techniques: If ESI is failing, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often more suitable for less polar compounds.
-
Derivatization: For compounds that are difficult to ionize, derivatization to introduce a more easily ionizable group can be a viable strategy.[14]
Q2: How can I detect and quantify the total fluorine content of my sample if my specific molecule is difficult to analyze?
A2: When molecule-specific quantification is not feasible, techniques that measure elemental fluorine can be employed. While direct ICP-MS is challenged by fluorine's high ionization energy, modified approaches have been developed.[10][13]
Solution: A powerful method involves converting the fluorine into a detectable polyatomic ion within the plasma. For instance, by introducing a metal like barium into the plasma along with the fluorinated analyte, the [BaF]⁺ ion can be formed.[13] This ion is then detected by the mass spectrometer (typically an ICP-MS/MS system), allowing for sensitive and compound-independent quantification of total fluorine.[10][13] This approach provides high matrix tolerance and is useful when authentic standards for every fluorinated species are unavailable.[10]
Troubleshooting Guide: Ambiguous Fragmentation Patterns
| Symptom | Potential Cause | Recommended Solution |
| Unexpected or complex fragmentation spectrum. | Fluorine's influence on fragmentation. | The strong C-F bond means that fragmentation pathways may not follow typical rules for non-fluorinated analogs. Rearrangements, such as a "gamma-shift" of a fluorine atom, can occur, leading to unexpected neutral losses.[14] Action: Analyze fragmentation patterns carefully. Look for characteristic losses of HF (20 Da) or CF₃ (69 Da). Use high-resolution MS (HRMS) to determine the elemental composition of fragments, which is crucial for proposing correct fragmentation pathways.[15] |
| Absence of a clear molecular ion. | Extensive fragmentation. | Electron ionization (EI) can be too harsh for some fluorinated molecules, leading to the complete absence of a molecular ion peak. Action: Use a softer ionization technique like chemical ionization (CI) or ESI if possible. If using EI, try lowering the ionization energy from the standard 70 eV. |
| Difficulty distinguishing between isomers. | Similar fragmentation patterns. | Positional isomers of fluorinated compounds can sometimes yield very similar mass spectra. Action: Couple your MS with a robust chromatographic separation (GC or LC). Retention time is a critical piece of information for distinguishing isomers. |
Diagram: Workflow for Identifying Unknown Fluorinated Compounds
Caption: Integrated workflow combining NMR and MS for identifying unknowns.
Section 3: Chromatography
The separation of fluorinated molecules can be challenging due to their unique physicochemical properties, which differ significantly from their hydrocarbon analogs.
Frequently Asked Questions (FAQs)
Q1: Why does my fluorinated analyte show poor peak shape or unexpected retention time on a standard C18 column?
A1: The interaction between fluorinated analytes and traditional hydrocarbon stationary phases (like C18) can be weak and unpredictable. Highly fluorinated chains are both hydrophobic and lipophobic, meaning they repel both water and oils.
Causality: This "fluorous" nature leads to minimal retention on a C18 phase, often causing the analyte to elute very early, sometimes near the solvent front, with poor peak shape.[16][17] In some cases, increasing the fluorine content of an analyte can actually decrease its retention time on a C18 column, which is counterintuitive to standard reversed-phase behavior.[16]
Solution:
-
Use a Fluorinated Stationary Phase: Columns specifically designed with fluorinated stationary phases (e.g., perfluoroalkyl) offer alternative selectivity. These phases can retain fluorinated analytes more effectively through "fluorous-fluorous" interactions.[16]
-
Optimize Mobile Phase: For moderately fluorinated compounds, using highly aqueous mobile phases on a C18 column can sometimes improve retention. For highly fluorinated compounds, a fluorinated stationary phase is often necessary.[18]
Troubleshooting Guide: Separating Mixtures of Fluorinated and Non-Fluorinated Compounds
| Problem | Underlying Cause | Strategic Approach |
| Co-elution of fluorinated and non-fluorinated analogs. | Lack of differential selectivity on a single phase. | A standard C18 phase may not adequately resolve compounds based on fluorine content. Solution: Employ a fluorinated stationary phase. These phases often retain fluorinated compounds longer while retaining non-fluorinated compounds less, effectively reversing the elution order compared to a C18 column and improving resolution.[16] |
| Poor separation of structurally similar fluorinated compounds. | Insufficient resolving power of the stationary phase. | The key factor for separation is often the overall fluorine content percentage, not just the number of fluorine atoms.[18] Solution: Systematically screen different column types. A comparison of retention behavior on C18, phenyl, and fluorinated phases can reveal the optimal stationary phase for your specific mixture. |
Data Table: Comparison of HPLC Stationary Phases
| Stationary Phase | Primary Retention Mechanism | Best Suited For | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic interactions | Non-polar to moderately polar non-fluorinated and lightly fluorinated compounds. | Highly fluorinated compounds may exhibit poor retention and peak shape.[16][18] |
| Phenyl (Phenylpropylsilane) | π-π interactions, hydrophobic interactions | Aromatic compounds, including fluorinated aromatics. Offers alternative selectivity to C18. | Can provide enhanced retention for compounds with aromatic rings. |
| Fluorinated (e.g., PFP, F5) | Dipole-dipole, π-π, hydrophobic, and fluorous interactions | Halogenated compounds, positional isomers, polar and non-polar fluorinated molecules. | Excellent for retaining and separating highly fluorinated compounds that are poorly retained on C18.[16] |
Conclusion
The characterization of fluorinated molecules requires a departure from standard analytical workflows. By understanding the fundamental principles behind the challenges in NMR, MS, and chromatography, researchers can strategically select and optimize their methods. A multi-technique approach, such as combining the quantitative power of ¹⁹F NMR with the structural elucidation capabilities of LC-HRMS, is often the most effective strategy for comprehensive characterization.[7][19] This guide provides the foundational knowledge and practical steps to overcome these analytical hurdles, enabling more accurate and efficient drug development and scientific discovery.
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health. [Link]
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High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). National Institutes of Health. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
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Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2022). Environmental Science & Technology. [Link]
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Fluorine NMR. (2001). University of Washington. [Link]
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High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment. (2024). MDPI. [Link]
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Plasma processes to detect fluorine with ICPMS/MS as [M–F]+: an argument for building a negative mode ICPMS/MS. (2019). Journal of Analytical Atomic Spectrometry. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2006). LCGC International. [Link]
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NMR Sample Preparation. (2013). Western University. [Link]
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Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health. [Link]
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Optimization of 18F-Syntheses using 19F-Reagents at Tracer-level Concentrations and LC-MS/MS Analysis: Improved Synthesis of [18F]MDL100907. (n.d.). National Institutes of Health. [Link]
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Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). ResearchGate. [Link]
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Factors affecting electrospray ionization of effluents containing trifluoroacetic acid for high-performance liquid chromatography/mass spectrometry. (2002). Analytical Chemistry. [Link]
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19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara. [Link]
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Retention of [18F]fluoride on reversed phase HPLC columns. (2016). ResearchGate. [Link]
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Solving problems fluorine 19F with NMR spectroscopy. (2003). PubMed. [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs. (2016). Diva-Portal.org. [Link]
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CHEMISTRY IN DROPLETS: FLUORINATION. (n.d.). Cromlab Instruments. [Link]
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). ACS Publications. [Link]
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Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. (2017). National Institutes of Health. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2021). ACS Environmental Au. [Link]
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Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2022). ResearchGate. [Link]
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Preparation of Li,19-F, 31-P NMR samples. (2022). Reddit. [Link]
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Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2018). Analytical Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid and Its Analogues
This guide provides a comparative analysis of the biological activity of 2,2-Difluoro-2-(4-fluorophenyl)acetic acid and its structural analogues. While direct comparative studies on the parent compound are limited in publicly available literature, this document synthesizes findings from structurally related compounds to provide insights into potential therapeutic applications, focusing on anticancer and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols for evaluating these biological effects.
Introduction: The Significance of Fluorinated Phenylacetic Acids
Phenylacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The gem-difluoro group (CF2) on the benzylic carbon, as seen in this compound, is of particular interest due to its potential to influence the acidity of the carboxylic acid and the overall conformation of the molecule, thereby impacting its biological activity.[3]
This guide will explore the comparative biological activity of analogues of this compound, primarily focusing on variations in the phenyl ring and modifications of the carboxylic acid moiety.
Part 1: Comparative Cytotoxicity of Fluorinated Phenylacetamide Analogues
Experimental Data: In Vitro Cytotoxicity
A study by Aliabadi et al. investigated the cytotoxic effects of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against several human cancer cell lines.[4][5] The half-maximal inhibitory concentrations (IC50) were determined using the MTS assay, a colorimetric method for assessing cell viability.
Table 1: Comparative Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Analogues
| Compound ID | R Group (Substitution on N-phenyl ring) | PC3 (Prostate) | HeLa (Cervical) | ACHN (Renal) | MCF-7 (Breast) | HL-60 (Leukemia) |
| 2a | 2-NO2 | >200 | >200 | >200 | >200 | >200 |
| 2b | 3-NO2 | 52 | >200 | >200 | >200 | >200 |
| 2c | 4-NO2 | 80 | >200 | >200 | 100 | >200 |
| 2d | 2-OCH3 | >200 | >200 | >200 | >200 | >200 |
| 2e | 3-OCH3 | >200 | >200 | >200 | >200 | >200 |
| 2f | 4-OCH3 | >200 | >200 | >200 | >200 | >200 |
| Imatinib | Reference Drug | 40 | - | - | 98 | - |
Data sourced from Aliabadi et al. (2013).[4]
Another study by the same research group explored the effect of halo-substituents on the N-phenyl ring.[5]
Table 2: Comparative Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-halophenylacetamide Analogues
| Compound ID | R Group (Substitution on N-phenyl ring) | PC3 (Prostate) | HeLa (Cervical) | ACHN (Renal) | MCF-7 (Breast) | HL-60 (Leukemia) |
| 2a | 2-F | >200 | >200 | >200 | >200 | >200 |
| 2b | 3-F | 102 | >200 | >200 | >200 | >200 |
| 2c | 4-F | >200 | >200 | >200 | >200 | >200 |
| 2d | 2-Cl | >200 | >200 | >200 | >200 | >200 |
| 2e | 3-Cl | 125 | >200 | >200 | >200 | >200 |
| 2f | 4-Cl | >200 | >200 | >200 | >200 | >200 |
Data sourced from Aliabadi et al. (2012).[5]
Structure-Activity Relationship (SAR) Insights
-
Position of Substituent: The position of the substituent on the N-phenyl ring is critical for cytotoxic activity. For the nitro-substituted analogues, the meta-position (compound 2b ) conferred the highest potency against the PC3 prostate cancer cell line.[4] A similar trend was observed for the fluoro-substituted analogues, with the meta-position (compound 2b ) showing the most activity.[5]
-
Nature of Substituent: Electron-withdrawing groups, such as the nitro group, appear to enhance cytotoxicity more than electron-donating groups like methoxy.[4]
-
Cell Line Specificity: The cytotoxic effects of these compounds were most pronounced against the PC3 prostate cancer cell line, suggesting a degree of selectivity.[4][5]
It is important to note that these SAR observations are for the N-phenylacetamide derivatives of 4-fluorophenylacetic acid and may not directly translate to this compound and its analogues. However, they provide a valuable starting point for the design of future comparative studies.
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
The following is a generalized protocol for assessing the cytotoxicity of test compounds using the MTS assay, based on common laboratory practices.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a reference drug.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
dot graph TD { rankdir=LR; A[Cell Seeding in 96-well plate] --> B{Incubation (24h)}; B --> C[Compound Treatment]; C --> D{Incubation (48-72h)}; D --> E[Addition of MTS Reagent]; E --> F{Incubation (1-4h)}; F --> G[Absorbance Reading (490 nm)]; G --> H[IC50 Calculation]; }
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTS Assay.
Part 2: Potential Anti-Inflammatory Activity and Mechanism of Action
Phenylacetic acid derivatives are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs).[6] A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]
While direct experimental data on the COX inhibitory activity of this compound is not available in the reviewed literature, its structural similarity to known COX inhibitors suggests that this is a plausible mechanism of action for its potential anti-inflammatory effects.
dot graph TD { subgraph "Cell Membrane" Arachidonic_Acid; end Arachidonic_Acid -->|COX-1 / COX-2| Prostaglandin_H2; Prostaglandin_H2 --> Prostaglandins; Prostaglandins --> Inflammation; Compound_X[this compound Analogue] --x|Inhibition| COX-1; Compound_X --x|Inhibition| COX-2; }
Caption: Putative Mechanism of Action via COX Enzyme Inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
The following is a generalized protocol for a fluorometric assay to determine the COX-1 and COX-2 inhibitory activity of test compounds.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX enzyme (either COX-1 or COX-2) in the assay buffer containing the heme cofactor.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or reference inhibitors. Include a control with no inhibitor.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorometric probe to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation/emission wavelengths of 535/587 nm).
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Conclusion
This guide provides a comparative overview of the potential biological activities of this compound and its analogues, drawing upon data from structurally related compounds. The available evidence suggests that this class of compounds holds promise as both anticancer and anti-inflammatory agents.
The cytotoxicity data for N-phenylacetamide derivatives of 4-fluorophenylacetic acid highlight the importance of the nature and position of substituents on the N-phenyl ring in determining anticancer potency, with a notable selectivity for prostate cancer cells. The structural similarity of the parent compound to known NSAIDs points towards the inhibition of COX enzymes as a likely mechanism for potential anti-inflammatory effects.
Further research is warranted to directly evaluate the biological activities of this compound and a systematic series of its analogues. Such studies, employing the standardized protocols outlined in this guide, would provide a more definitive understanding of the structure-activity relationships and the therapeutic potential of this promising class of fluorinated compounds.
References
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- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
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PubChem. (n.d.). 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]
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- Rumin, R., et al. (2005). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. Molecular Pharmacology, 67(4), 1143-1151.
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A Senior Application Scientist's Guide to Assessing the In Vitro Efficacy of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid Derivatives
Introduction: The Rationale for Fluorination in Phenylacetic Acid Scaffolds
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, prized for its ability to modulate metabolic stability, binding affinity, and lipophilicity. The 2,2-Difluoro-2-(4-fluorophenyl)acetic acid scaffold represents a compelling area of research. The gem-difluoro group on the benzylic carbon enhances the acidity of the carboxylic acid and can influence conformational preferences, potentially leading to novel pharmacological profiles.[1] Derivatives of this core structure are being investigated for a range of therapeutic applications, including anti-inflammatory and antiproliferative activities.[2][3][4]
This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. We will move beyond simple protocol recitation to explain the strategic reasoning behind the selection of assays, the importance of appropriate comparators, and the interpretation of data within a broader drug discovery context. Our objective is to establish a robust, self-validating workflow to profile these compounds, enabling researchers to make data-driven decisions.
Part 1: Foundational Efficacy Screening - Cytotoxicity Profiling
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational screen helps identify general toxicity and establishes a therapeutic window. A widely accepted, robust, and high-throughput compatible method is the MTT assay.[5][6]
The Causality Behind the Choice: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is selected for its simplicity, reproducibility, and sensitivity, making it an excellent primary screen to assess the antiproliferative or cytotoxic effects of the derivatives.[7][8]
Experimental Workflow: A Comprehensive Approach
The following diagram illustrates the overall workflow for assessing a novel compound, starting from initial cytotoxicity screening to mechanistic investigation.
Caption: Simplified intrinsic apoptosis signaling pathway.
Assay 1: Quantifying Executioner Caspase Activity
To confirm apoptosis induction, we must measure the activity of the key executioner enzymes, Caspase-3 and -7. A luminogenic assay provides a highly sensitive and quantitative readout. [9] The Causality Behind the Choice: Why a Luminescent Assay?
The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7. [9]When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal proportional to caspase activity. This "add-mix-measure" format is simple, robust, and ideal for plate-based quantification, providing a clear indicator of apoptotic pathway activation. [10]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol. Treat cells with the test derivatives at their 1X and 2X IC₅₀ concentrations for 24 hours. Include a positive control such as Staurosporine (1 µM).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent. [10]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in Caspase-3/7 activity.
Assay 2: Visualizing Apoptotic Markers by Western Blot
While a caspase activity assay is quantitative, Western blotting provides visual confirmation of the cleavage of specific apoptotic proteins, validating the pathway. [11]The key markers to probe for are cleaved Caspase-3 and cleaved PARP. [12] The Causality Behind the Choice: Why Western Blot?
Western blotting allows for the separation of proteins by size, enabling the specific detection of both the full-length (pro-form) and the smaller, cleaved (active) forms of caspases and their substrates. Observing a decrease in the full-length PARP band alongside the appearance of the cleaved PARP fragment is considered a hallmark of apoptosis. This technique provides orthogonal validation to the enzyme activity assay.
Detailed Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells in 6-well plates with the test compounds as described above. Collect both adherent and floating cells. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [13]3. SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Cleaved Caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 3: Probing for Anti-Inflammatory Activity
Given that many phenylacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, it is prudent to assess this potential mechanism. [2][14] The Causality Behind the Choice: Why a COX Inhibition Assay?
COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. [14]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. An in vitro enzyme inhibition assay can directly measure the ability of the this compound derivatives to block COX activity, providing a clear mechanistic rationale for any potential anti-inflammatory effects. Standard operating procedures for such assays are well-established. [15][16]
Detailed Protocol: COX (e.g., COX-2) Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme. Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the test derivatives at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes to determine the reaction rate.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for enzyme inhibition.
Comparative Data Table for COX-2 Inhibition
| Compound | COX-2 Inhibition IC₅₀ (µM) ± SD |
| Derivative 1 | > 100 |
| Derivative 2 | 2.5 ± 0.4 |
| Floctafenine | 5.1 ± 0.9 |
| Celecoxib | 0.05 ± 0.01 |
Conclusion: Synthesizing the Data for a Comprehensive Profile
By systematically applying this multi-faceted in vitro testing strategy, researchers can build a comprehensive efficacy and preliminary safety profile for novel this compound derivatives. This guide emphasizes a logical progression from broad cytotoxicity screening to specific mechanistic assays. The causality-driven approach ensures that each experiment yields meaningful, interpretable data. Comparing the results against well-characterized compounds provides essential context and benchmarks the performance of new chemical entities. This rigorous, self-validating workflow empowers scientists to confidently identify and advance the most promising candidates in the drug development pipeline.
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,2-Difluoro-2-(4-fluorophenyl)acetic acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and environmentally responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Difluoro-2-(4-fluorophenyl)acetic acid, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this compound safely, protecting both personnel and the environment.
The Critical Rationale: Why Specialized Disposal is Non-Negotiable
This compound is a halogenated organic compound. The presence of carbon-fluorine (C-F) bonds, among the strongest in organic chemistry, imparts significant chemical stability to the molecule. This stability, while advantageous in many applications, renders the compound resistant to natural degradation pathways. Improper disposal can lead to persistence in the environment.
Furthermore, the thermal decomposition of fluorinated organic compounds is complex. Incomplete combustion can generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF) and a range of smaller, persistent fluorinated molecules known as products of incomplete combustion (PICs).[1][2] Therefore, disposal requires methods that ensure complete mineralization, a process best achieved through specialized, high-temperature incineration.
Hazard Assessment and Immediate Safety
Anticipated Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation.
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially toxic substance.
Personal Protective Equipment (PPE) Protocol:
A self-validating PPE protocol is essential. Before handling the compound, ensure the following are in place and properly fitted:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Given the potential for corrosivity, consider double-gloving.
-
Body Protection: A fully buttoned lab coat and appropriate chemical-resistant apron.
-
Respiratory Protection: All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
| Hazard Class | Recommendation | Regulatory Context |
| Corrosivity | Causes severe skin burns and eye damage (Inferred from similar compounds) | Handle with appropriate corrosive-resistant PPE. |
| Irritation | May cause respiratory irritation (Inferred from similar compounds)[3][4] | Use only in a well-ventilated area, preferably a chemical fume hood. |
| Environmental | Halogenated organic compound; persistent. Potential for hazardous byproducts upon incomplete combustion.[1] | Must be disposed of as hazardous waste; do not discharge to drains or dispose of in regular trash.[3] |
| Regulatory | Classified as a hazardous waste under EPA RCRA regulations. | Must be managed according to federal, state, and local hazardous waste regulations.[5] |
Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposition
This protocol outlines the necessary steps for accumulating and preparing this compound for disposal by a licensed hazardous waste management provider.
Step 1: Segregation of Waste
The cardinal rule of chemical waste management is segregation. Halogenated organic wastes must never be mixed with non-halogenated streams. This is because the disposal methods, particularly incineration requirements, are drastically different and mixing can interfere with the disposal process and increase costs.[6][7]
-
Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste."
-
Causality: Halogenated wastes require high-temperature incineration with acid gas scrubbers to neutralize compounds like HF and HCl that are formed.[8][9] Mixing with non-halogenated waste contaminates the entire volume, necessitating this more rigorous and expensive disposal for all of it.
Step 2: Waste Accumulation in the Laboratory (Satellite Accumulation Area)
Follow these procedures for collecting the waste in your laboratory, which acts as a Satellite Accumulation Area (SAA) under EPA regulations.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy. Ensure the container is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[10][11][12][13]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[11] Affix a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.
-
An approximate concentration of each component.
-
The date accumulation started.
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.[10][12][14]
-
Store the container in a designated, low-traffic area within the lab.
-
The container must be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][12][14]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Step 3: Arranging for Disposal
-
Action: Once the container is full or you are nearing the end of your project, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[14][15]
-
Trustworthiness: Your EHS office is the authoritative body for ensuring compliance with all institutional, local, state, and federal regulations. They are your partners in ensuring safe and legal disposal.
The Final Disposal Pathway: High-Temperature Incineration
The collected halogenated waste, including this compound, will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective method for destroying this class of compounds is high-temperature incineration.
-
Mechanism: Incineration at temperatures typically exceeding 1000°C provides the energy required to break the robust C-F and C-C bonds.[16][17]
-
Regulatory Mandate: The U.S. Environmental Protection Agency (EPA) mandates strict performance standards for hazardous waste incinerators. These facilities must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[8][18]
-
Acid Gas Neutralization: A critical component of these facilities is a flue gas scrubbing system. As the fluorinated compound is destroyed, corrosive hydrogen fluoride (HF) gas is formed. The scrubber neutralizes this acid gas, often using a lime slurry, before the exhaust is released into the atmosphere.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
- Bucknell University. (2016).
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
